3,4-Dimethylhexa-1,3-diene
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Overview
Description
3,4-Dimethylhexa-1,3-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylhexa-1,3-diene can be synthesized through various methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . Another method includes the reaction of aldehydes with methylenetriphenylphosphorane in dimethyl sulphoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylhexa-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Polymerization: It can undergo polymerization to form polymers, either through 1,2 or 1,4 propagation processes.
Common Reagents and Conditions
Hydrogen Halides (HX): Addition of hydrogen halides like HBr can lead to 1,2 or 1,4 addition products depending on the reaction conditions.
Halogens (X2): Halogenation reactions with bromine or chlorine can also occur, leading to similar addition products.
Major Products
The major products formed from these reactions depend on the specific conditions. For example, the addition of HBr can yield both 1,2 and 1,4 addition products, with the ratio influenced by temperature and other factors .
Scientific Research Applications
3,4-Dimethylhexa-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3,4-Dimethylhexa-1,3-diene in electrophilic addition reactions involves the formation of a resonance-stabilized carbocation intermediate . This intermediate can then react with nucleophiles to form the final addition products. The specific pathway and products depend on the reaction conditions, such as temperature and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
2,4-Hexadiene: Another conjugated diene with different substitution patterns.
3,5-Dimethyl-1,4-hexadiene: A compound with a similar structure but different double bond positions.
Uniqueness
3,4-Dimethylhexa-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for the study of both 1,2 and 1,4 addition products, providing valuable insights into the mechanisms of electrophilic addition reactions .
Properties
IUPAC Name |
3,4-dimethylhexa-1,3-diene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTAWIGVQMSWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80708597 |
Source
|
Record name | 3,4-Dimethylhexa-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112655-32-0 |
Source
|
Record name | 3,4-Dimethylhexa-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80708597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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